N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a thiophene ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The triazole ring is then reacted with a piperidine derivative under suitable conditions.
Incorporation of the Thiophene Ring: Finally, the thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Chemical Biology: It can serve as a probe for studying biological processes involving the triazole and piperidine moieties.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-yl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- N-(thiophen-2-yl)-4-(1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide
Uniqueness
N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiophene, triazole, and piperidine rings provides a versatile scaffold for various applications, distinguishing it from other similar compounds.
Biological Activity
N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N5OS. Its molecular weight is approximately 291.37 g/mol, and it typically exhibits a purity of around 95% in research applications. The compound features a piperidine ring substituted with a thiophene moiety and a triazole group, which are known for their pharmacological significance.
Synthesis
The synthesis of this compound generally involves the reaction of thiophene derivatives with triazole precursors under specific conditions. The detailed methodologies often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired heterocyclic structures .
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiophene moieties exhibit significant anticancer properties. For instance, related triazole derivatives have shown promising results against various cancer cell lines. In one study, a series of thiophene-based compounds were evaluated for their activity against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines. The most potent compound demonstrated an IC50 value of 4.37 μM against HepG-2 cells and 8.03 μM against A-549 cells .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with tumor growth. Molecular docking studies have suggested that such compounds could interact with dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, thereby hindering cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. Triazole derivatives have been reported to exhibit effective antibacterial properties with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Studies
Several case studies highlight the biological efficacy of triazole and thiophene-containing compounds:
- Case Study on Anticancer Activity :
- Compound : A derivative similar to N-(thiophen-2-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine.
- Cell Lines : HepG-2 and A549.
- Results : IC50 values were recorded at 4.37 μM and 8.03 μM respectively.
- : The compound demonstrates significant potential as an anticancer agent.
Compound | IC50 HepG-2 (μM) | IC50 A549 (μM) |
---|---|---|
Compound A | 4.37 ± 0.7 | 8.03 ± 0.5 |
- Case Study on Antimicrobial Activity :
- Compounds Tested : Various triazole derivatives.
- Results : MIC values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus.
- : Effective against bacterial strains with potential for development into therapeutic agents.
Compound | MIC Staphylococcus aureus (μg/mL) |
---|---|
Compound B | 3.12 |
Compound C | 12.5 |
Properties
IUPAC Name |
N-thiophen-2-yl-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(15-11-2-1-9-19-11)16-7-3-10(4-8-16)17-13-5-6-14-17/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVOHIFJOZDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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